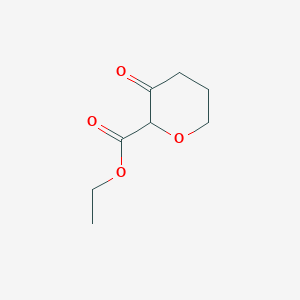

Ethyl 3-oxotetrahydropyran-2-carboxylate

Description

Thematic Significance of Oxacyclic Esters in Contemporary Organic Synthesis Research

Oxacyclic esters, which feature both an ether linkage within a ring and an ester group, are privileged structural motifs in chemistry. Their significance stems from two primary areas: their prevalence in nature and their utility as versatile synthetic building blocks.

The tetrahydropyran (B127337) (THP) ring, the core of the title compound, is a structural subunit in a vast number of biologically active natural products. researchgate.netresearchgate.net These molecules exhibit a wide range of important biological activities, including anti-tumor and cytotoxic properties. researchgate.netresearchgate.net The inherent structural features of oxacyclic systems, such as defined stereochemistry and conformational preferences, are often crucial for their biological function. Consequently, the development of methods to synthesize these rings is a major focus of natural product synthesis and medicinal chemistry. researchgate.netnih.gov

Beyond their presence in natural products, oxacyclic esters serve as powerful intermediates in organic synthesis. The ester functional group can be readily transformed into a variety of other functionalities, while the cyclic ether provides a rigid scaffold to control stereochemistry in subsequent reactions. nih.govnumberanalytics.com This combination allows chemists to construct complex molecular architectures with high precision.

| Natural Product Class | Significance |

|---|---|

| Phorboxazoles | Exhibit potent cytostatic activity against various cancer cell lines. researchgate.netbohrium.com |

| Polycavernosides | A family of toxic macrolides isolated from red algae. bohrium.com |

| Macrodiolides | A class of macrolides whose total synthesis often involves the construction of oxacyclic systems. nih.gov |

| β-Dihydroagarofuran Sesquiterpenoids | Investigated as potential therapeutic agents, with ester groups often enhancing activity. researchgate.net |

Historical Evolution of Synthetic Strategies for Pyran-2-carboxylate Systems

The construction of the tetrahydropyran ring system, particularly with the synthetically useful carboxylate handle at the 2-position, has been a long-standing challenge in organic synthesis. Over the decades, a portfolio of reliable methods has been established, evolving from classical cycloadditions to modern metal-mediated processes.

Early and foundational strategies for forming the pyran ring include:

Hetero-Diels-Alder Reaction: This cycloaddition reaction between a diene and an aldehyde or ketone is a powerful method for constructing functionalized tetrahydropyran rings. researchgate.netbohrium.com

Prins Cyclization: A reaction involving the acid-catalyzed condensation of an alkene or alkyne with an aldehyde, the Prins cyclization and its variants are effective for forming substituted tetrahydropyrans. bohrium.comnih.gov

Intramolecular Michael Addition (Oxa-Michael Reaction): The cyclization of a hydroxyl group onto an α,β-unsaturated ester or ketone is a common and effective strategy for forming the THP ring. researchgate.netrsc.org

As organometallic chemistry advanced, new and more sophisticated methods emerged. These include metal-mediated cyclizations, ring-closing metathesis, and various catalytic processes that offer greater control over stereochemistry and functional group tolerance. researchgate.netrsc.org For instance, palladium-catalyzed reactions have been developed for the oxidative annulation of acrylic derivatives with alkynes to form pyrone structures, which can then be reduced to the corresponding tetrahydropyrans. nih.gov

| Synthetic Strategy | Description |

|---|---|

| Cyclisation onto Oxocarbenium Ions | Includes the powerful Prins cyclization for creating functionalized THPs. bohrium.com |

| Reduction of Cyclic Hemiketals | Forms the THP ring via reduction and nucleophilic addition to an intermediate oxocarbenium ion. bohrium.com |

| Intramolecular Epoxide Ring Opening | Involves the 6-endo cyclization of epoxy alcohols, often requiring specific conditions to overcome the preference for 5-exo ring formation. nih.gov |

| Metal-Mediated Cyclisations | Utilizes various metals to catalyze the formation of the THP ring. bohrium.com |

Current Research Paradigms for Ethyl 3-oxotetrahydropyran-2-carboxylate and Analogues

Current research on this compound and its isomers focuses on developing efficient and scalable synthetic routes. The presence of the β-keto ester moiety is significant, as this functional group arrangement is typically accessed through a Dieckmann condensation—an intramolecular Claisen condensation of a diester.

A patented method for the synthesis of the isomeric Ethyl 4-oxotetrahydropyran-3-carboxylate highlights this modern approach. google.com The process involves a Michael addition between ethyl hydroxypropanoate and ethyl acrylate (B77674) to form a key diester intermediate, 4-oxa-1,7-diethyl pimelate (B1236862). This intermediate then undergoes an intramolecular Dieckmann condensation in the presence of a strong base at low temperature to yield the target cyclic β-keto ester. google.com This strategy is noted for its mild conditions and relatively high yield compared to older methods that required harsher conditions. google.com

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | Ethyl hydroxypropanoate, Ethyl acrylate | Michael Addition | 4-oxa-1,7-diethyl pimelate |

| 2 | 4-oxa-1,7-diethyl pimelate | Dieckmann Condensation | Ethyl 4-oxotetrahydropyran-3-carboxylate |

Research into analogues of this scaffold is also an active area. For example, a series of related ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates were synthesized via a metal-catalyzed domino reaction. nih.gov Subsequent biological evaluation revealed that many of these compounds exhibited potent anti-tumor activity, with one analogue showing an IC₅₀ value of 5.4 μM against HeLa cells. nih.gov This underscores the potential of the oxo-pyran carboxylate framework as a template for the development of new therapeutic agents. Modern catalytic approaches, such as those using gold(I) catalysts or highly acidic Brønsted acids, are also being employed to achieve highly stereoselective syntheses of substituted tetrahydropyrans, which could be applied to the synthesis of chiral analogues of the title compound. organic-chemistry.org

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-oxooxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFQAZPUWNIQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Oxotetrahydropyran 2 Carboxylate Scaffolds

Strategic Approaches to Tetrahydropyran (B127337) Ring Formation

The formation of the tetrahydropyran ring is the cornerstone of synthesizing ethyl 3-oxotetrahydropyran-2-carboxylate. Key strategies involve the formation of the crucial C-O bond to close the ring, which can be accomplished through either intramolecular cyclization of a pre-assembled carbon chain or intermolecular reactions that build the ring from two or more components. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Lactonization and Cycloaddition Reactions in Oxotetrahydropyran Synthesis

Lactonization, the intramolecular esterification of a hydroxycarboxylic acid, is a fundamental method for forming cyclic esters (lactones). wikipedia.org While the tetrahydropyran ring is a cyclic ether, the principles of intramolecular ring closure are analogous and highly relevant. Cycloaddition reactions, on the other hand, offer a powerful convergent approach to construct the heterocyclic ring in a single step from simpler precursors. libretexts.org

Intramolecular cyclization is a prominent strategy for synthesizing tetrahydropyran rings. These reactions rely on a precursor molecule that contains all the necessary atoms for the ring, with reactive functional groups positioned to facilitate ring closure.

One of the most relevant intramolecular cyclization methods for a structure like this compound is the Dieckmann condensation . This reaction is the intramolecular equivalent of the Claisen condensation and is used to form cyclic β-keto esters. For the synthesis of the related isomer, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a Dieckmann condensation of 4-oxa-1,7-diethyl pimelate (B1236862) is employed. google.com This pimelate precursor is first formed by the reaction of ethyl hydroxypropanoate and ethyl acrylate (B77674) under basic conditions. google.com The subsequent intramolecular condensation, promoted by a strong base at low temperatures, yields the cyclic β-keto ester. google.com A similar strategy could be envisioned for the target 3-oxo isomer, starting from appropriately substituted precursors.

Another important pathway is the intramolecular hydroalkoxylation , which involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule. organic-chemistry.org This method is particularly effective for forming five- and six-membered cyclic ethers. organic-chemistry.org Catalysts based on silver(I), platinum, or lanthanides can promote this cyclization under mild conditions, tolerating a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org For instance, a precursor molecule containing a hydroxyl group and an appropriately positioned α,β-unsaturated ester moiety could be cyclized to form the tetrahydropyran ring.

The table below summarizes key intramolecular cyclization approaches applicable to tetrahydropyran synthesis.

Table 1: Intramolecular Cyclization Methods for Tetrahydropyran Synthesis

| Reaction Type | Description | Precursor Type | Conditions | Ref. |

|---|---|---|---|---|

| Dieckmann Condensation | Intramolecular Claisen condensation to form a cyclic β-keto ester. | Linear diester (e.g., pimelate derivative) | Strong base (e.g., NaH, NaOEt) | google.com |

| Intramolecular Hydroalkoxylation | Addition of an internal hydroxyl group across an alkene or alkyne. | Alkenyl or alkynyl alcohol | Metal catalyst (e.g., Ag(I), Pt(II), Co(II)) | organic-chemistry.org |

| Prins Cyclization | Acid-catalyzed cyclization between an aldehyde and a homoallylic alcohol. | Homoallylic alcohol and an aldehyde | Brønsted or Lewis acid catalyst | nih.gov |

| Oxa-Michael Addition | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system. | Hydroxy-α,β-unsaturated ketone/ester | Base or acid catalyst | organic-chemistry.org |

Intermolecular cycloadditions are powerful reactions that construct cyclic systems by combining two separate reactants, often with high stereoselectivity. libretexts.org These methods are highly convergent and can rapidly build molecular complexity.

The Hetero-Diels-Alder reaction is a [4+2] cycloaddition that is particularly well-suited for synthesizing six-membered heterocycles like tetrahydropyrans. nih.gov In this reaction, a diene reacts with a heterodienophile (a molecule with a C=O or C=N bond) to form a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. Alternatively, an electron-rich alkene can react with a hetero-diene (e.g., an α,β-unsaturated ketone or aldehyde) to achieve the same scaffold. These reactions can be promoted thermally or by Lewis acid catalysis, which often enhances reaction rates and selectivity.

1,3-Dipolar cycloadditions are another class of powerful ring-forming reactions, typically used to create five-membered heterocycles. wikipedia.orgresearchgate.net While not a direct route to six-membered rings, they are crucial in modern synthetic strategies. acs.orgnih.gov For instance, the reaction of a carbonyl ylide (a 1,3-dipole) with an alkene (a dipolarophile) yields an oxygen-containing five-membered ring (a tetrahydrofuran (B95107) derivative). wikipedia.org Although this does not directly form the tetrahydropyran ring, subsequent multi-step transformations can be used to expand the ring or functionalize the product into a precursor for tetrahydropyran synthesis. The development of catalytic, asymmetric 1,3-dipolar cycloadditions has become a vital tool for the synthesis of complex, chiral molecules. nih.gov

The table below outlines key intermolecular cycloaddition strategies.

Table 2: Intermolecular Cycloaddition Reactions for Oxocycle Synthesis

| Reaction Type | Description | Reactants | Product Type | Ref. |

|---|---|---|---|---|

| Hetero-Diels-Alder [4+2] | Cycloaddition between a diene and a heterodienophile or a heterodienophile and an alkene. | Diene + Aldehyde/Ketone or α,β-Unsaturated Carbonyl + Alkene | Dihydropyran | nih.gov |

| 1,3-Dipolar Cycloaddition [3+2] | Cycloaddition between a 1,3-dipole and a dipolarophile. | Carbonyl Ylide + Alkene | Tetrahydrofuran | wikipedia.orgresearchgate.net |

| [2+2] Cycloaddition | Photochemical cycloaddition between two alkene partners. | Alkene + Alkene (one must be conjugated) | Cyclobutane | libretexts.org |

Functionalization of Precursor Molecules for Oxotetrahydropyran-2-carboxylate Formation

The success of any intramolecular cyclization strategy hinges on the efficient and controlled synthesis of the open-chain precursor. This precursor must contain the correct carbon skeleton and have functional groups placed at the appropriate positions to facilitate the desired ring-closing reaction.

For a Dieckmann condensation approach to synthesize a related 4-oxo isomer, the precursor 4-oxa-1,7-diethyl pimelate is synthesized via a Michael addition. google.com Specifically, ethyl hydroxypropanoate is reacted with ethyl acrylate in the presence of a base. google.com This reaction constructs the C-O bond that will become the ether linkage in the final ring and assembles the full carbon backbone of the target molecule.

For hydroalkoxylation or oxa-Michael strategies, the precursor would typically be a linear hydroxy-alkenoate. The synthesis of such molecules often involves standard C-C bond-forming reactions like aldol (B89426) additions, Wittig reactions, or Grignard reactions to build the carbon chain, followed by selective protection and deprotection of functional groups to ensure that cyclization occurs at the desired location. The stereochemistry of the final product is often controlled by the stereochemistry established during the synthesis of this linear precursor.

Innovative Catalytic Systems in the Synthesis of this compound Derivatives

Modern synthetic chemistry increasingly relies on catalytic systems to achieve high efficiency, selectivity, and sustainability. For the synthesis of tetrahydropyranones and their derivatives, transition metal catalysts have proven to be particularly powerful, enabling reactions that are difficult or impossible to achieve through traditional methods.

Transition Metal-Catalyzed Processes for Pyranone Synthesis

Pyranones (or pyrones) are unsaturated six-membered oxygen-containing heterocycles that are valuable synthetic intermediates. nih.gov They can serve as precursors to saturated systems like this compound through subsequent reduction (hydrogenation) of the double bonds. Various transition metals, including ruthenium, rhodium, palladium, and cobalt, have been employed to catalyze the synthesis of pyranone scaffolds. nih.govrsc.orgorganic-chemistry.orgacs.org

Ruthenium-catalyzed reactions have been developed for the efficient construction of 2-pyrones. One such method involves a three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) catalyzed by a ruthenium complex. organic-chemistry.org This process proceeds through a nucleophilic addition of a vinylic C-H bond to the aldehyde, followed by intramolecular cyclization. organic-chemistry.org Another approach uses a cationic ruthenium(II) catalyst to promote the oxidative annulation of alkynes with acrylic acid derivatives. nih.gov

Palladium-catalyzed reactions are also widely used. For example, a palladium-catalyzed carbonylative cross-coupling of 2-cyclobutenones can lead to the formation of 2,3,6-trisubstituted-2-pyrones. nih.gov This reaction proceeds via oxidative addition, CO insertion, transmetallation, and subsequent isomerization of a transient intermediate. nih.gov

The table below provides examples of transition metal-catalyzed pyranone syntheses.

Table 3: Examples of Transition Metal-Catalyzed Pyranone Synthesis

| Catalyst System | Reaction Type | Substrates | Product | Ref. |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | Oxidative Annulation | Alkyne + Acrylic Acid Derivative | 2-Pyrone | nih.gov |

| Ruthenium Complex | Three-Component Cascade | Acrylic Acid + Ethyl Glyoxylate + Sulfonamide | Pyranone | organic-chemistry.org |

| Palladium(0) Complex | Carbonylative Cross-Coupling | 2-Cyclobutenone + Organotin Reagent + CO | 2-Pyrone | nih.gov |

| Rhodium(III) Complex | C-H Activation/Annulation | cis-Stilbene Acid + Ylide | α-Pyrone | rsc.org |

These catalytic methods provide versatile and atom-economical routes to highly substituted pyranone cores, which are valuable precursors for the synthesis of saturated tetrahydropyranone scaffolds like this compound.

Organocatalytic and Biocatalytic Transformations for Oxotetrahydropyran Scaffolds

The construction of oxotetrahydropyran scaffolds, central to the structure of this compound, has been significantly advanced through the application of organocatalytic and biocatalytic methods. These approaches offer high levels of stereocontrol and operate under mild, metal-free conditions, aligning with the principles of green chemistry. nih.gov

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of complex tetrahydropyrans. rsc.org A notable strategy involves a diastereo- and enantioselective Michael/Henry/ketalization cascade reaction. nih.gov This multicomponent sequence utilizes substrates like β-keto esters, β-nitrostyrenes, and alkynyl aldehydes to construct densely functionalized tetrahydropyrans with up to five contiguous stereocenters. nih.gov Bifunctional organocatalysts, such as quinine-based squaramides, are instrumental in this process, achieving excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1). nih.gov The intramolecular oxa-Michael addition is another key organocatalytic transformation used to form the tetrahydropyran ring, where the stereochemical outcome is influenced by the substrate's structure and the reaction conditions. nih.gov

Biocatalytic methods, leveraging the inherent selectivity of enzymes, provide a complementary approach. Transaminases (TAs), for instance, are increasingly used for the synthesis of chiral amino compounds, including derivatives of the tetrahydropyran scaffold. researchgate.net These enzymes offer excellent enantioselectivity and operate in environmentally friendly conditions. researchgate.net For example, the synthesis of (R)-3-Aminotetrahydropyran has been achieved on a kilogram scale using a direct transamination process, highlighting the industrial viability of biocatalysis. researchgate.net The use of enzymes like Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), has also been reported for catalyzing the synthesis of various heterocyclic compounds, demonstrating the broad applicability of biocatalysts in generating complex molecular architectures. rsc.org

Table 1: Organocatalytic and Biocatalytic Methods for Tetrahydropyran Scaffolds This table summarizes key findings from research on organocatalytic and biocatalytic transformations for synthesizing tetrahydropyran scaffolds.

| Methodology | Catalyst/Enzyme | Key Transformation | Substrates | Outcome | Reference |

|---|---|---|---|---|---|

| Organocatalytic Cascade | Quinine-based squaramide | Michael/Henry/Ketalization | β-keto esters, β-nitrostyrenes, alkynyl aldehydes | Moderate to good yields (27–80%), excellent enantioselectivity (93–99% ee), high diastereoselectivity (dr > 20:1) | nih.gov |

| Biocatalytic Transamination | Transaminase (TA) | Direct Asymmetric Amination | Tetrahydropyranone | Synthesis of chiral aminotetrahydropyrans | researchgate.net |

| Organocatalytic Cycloetherification | Cation-binding oligoEG catalyst / KF | Intramolecular Cycloetherification | ε-hydroxy-α,β-unsaturated ketones | Enantioenriched tetrahydropyrans | organic-chemistry.org |

Optimized Reaction Conditions and Green Chemistry Integrations in Oxotetrahydropyran-2-carboxylate Synthesis

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a transformative technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. conicet.gov.ar The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes, improve product yields, and minimize the formation of unwanted by-products. conicet.gov.arthieme-connect.com

In the context of heterocyclic synthesis, including structures related to the tetrahydropyran core, microwave assistance has been successfully applied. For example, the synthesis of ethyl-quinolon-4-one-3-carboxylates, which involves a cyclization step, is achieved in minutes with excellent yields under microwave irradiation, compared to the hours of refluxing required by classical methods. conicet.gov.ar Similarly, the synthesis of various 2-formimidate-3-carbonitrile derivatives bearing a 4H-pyran moiety demonstrated that microwave radiation led to shorter reaction times while maintaining or improving yields. mdpi.com These protocols often proceed in a sealed vessel at elevated temperatures (e.g., 130-150 °C), enabling reactions to complete within 20-30 minutes. mdpi.comnih.gov The efficiency of MAOS makes it a highly attractive method for the rapid and clean synthesis of this compound and its derivatives. nih.govnih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles This table presents a comparison of reaction times and yields for the synthesis of heterocyclic compounds using microwave-assisted and conventional heating methods.

| Target Compound | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ethyl-quinolon-4-one-3-carboxylates | Microwave-Assisted | Few minutes | Very good | conicet.gov.ar |

| Ethyl-quinolon-4-one-3-carboxylates | Conventional Heating | Many hours | - | conicet.gov.ar |

| 4H-Pyran derivatives | Microwave-Assisted | 20 minutes | 90-93% | mdpi.com |

| 4H-Pyran derivatives | Conventional Heating | 8 hours | - | mdpi.com |

| Amic acids from 3-carboxylic acid | Microwave-Assisted | 4 minutes | - | scholarsresearchlibrary.com |

| Amic acids from 3-carboxylic acid | Conventional Heating | 4 hours | - | scholarsresearchlibrary.com |

Environmentally Benign Solvent Systems and Reaction Environments

The principles of green chemistry strongly advocate for the reduction or elimination of hazardous organic solvents. researchgate.net The synthesis of tetrahydropyran derivatives has seen significant progress in the adoption of environmentally benign solvent systems. Water is a highly desirable green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Efficient protocols have been developed for the synthesis of tetrahydrobenzo[b]pyrans in aqueous solutions using biodegradable and cost-effective catalysts like choline (B1196258) hydroxide-based ionic liquids. nih.gov This approach not only provides good to excellent yields but also allows for the simple recovery and reuse of the catalyst. nih.gov

Ionic liquids (ILs) themselves are considered green reaction media due to their low volatility, non-flammability, and tunable solubility. nih.gov Task-specific ILs have been successfully used as catalysts for preparing tetrahydropyran derivatives. nih.govresearchgate.net Furthermore, bio-based solvents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), are emerging as superior alternatives to traditional petroleum-derived solvents like Tetrahydrofuran (THF). sigmaaldrich.comrsc.org These solvents offer advantages such as reduced peroxide formation and are often biodegradable. sigmaaldrich.comrsc.org The integration of these green solvent systems is crucial for developing sustainable and safe synthetic routes to this compound.

Table 3: Green Solvents and Catalysts in Tetrahydropyran Synthesis This table highlights various environmentally benign solvent systems and catalysts used in the synthesis of tetrahydropyran and related structures.

| Solvent/Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Water / [Ch][OH] Ionic Liquid | Synthesis of Tetrahydrobenzo[b]pyrans | Environmentally benign, biodegradable and reusable catalyst, good to excellent yields | nih.gov |

| Ionic Liquid / Tungstophosphoric acid | Cyclization of unsaturated alcohols | Catalyst and solvent are easily recovered and reused | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | General Organic Synthesis | Derived from renewable resources, alternative to THF | sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | General Organic Synthesis | Resists peroxide formation, better yields and selectivity than THF | sigmaaldrich.com |

| Tetrahydropyran (THP) | General Organic Synthesis | Bio-derived, biodegradable, non-peroxide forming, resistant to ring-opening | rsc.org |

Elucidation of Reactivity and Mechanistic Pathways of Ethyl 3 Oxotetrahydropyran 2 Carboxylate

Detailed Analysis of Carbonyl Reactivity at the C-3 Position of the Oxotetrahydropyran Ring

The ketone at the C-3 position is a primary site for chemical transformations. Its reactivity is influenced by the adjacent electron-withdrawing ethyl carboxylate group and the ether oxygen within the tetrahydropyran (B127337) ring.

The electrophilic carbonyl carbon at C-3 is susceptible to attack by a wide range of nucleophiles. cem.com These reactions typically involve the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo elimination to form a new double bond.

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are characteristic of ketones. libretexts.org For Ethyl 3-oxotetrahydropyran-2-carboxylate, these reactions often involve initial activation of the alpha-carbon (C-2), but direct attack at the C-3 carbonyl is also a key pathway, particularly with strong, non-basic nucleophiles. For instance, condensation with amines or hydrazines can lead to the formation of imines or hydrazones, respectively. Michael condensation reactions with activated ketones in the presence of amines or ammonium (B1175870) acetate (B1210297) have been observed in related pyran-2-carboxylate systems. researchgate.net

| Reactant Class | Reaction Type | Expected Product at C-3 | Mechanistic Notes |

|---|---|---|---|

| Organometallic Reagents (e.g., Grignard, Organolithium) | Nucleophilic Addition | Tertiary Alcohol | Irreversible attack on the carbonyl carbon to form a new C-C bond. |

| Hydrides (e.g., NaBH4) | Reduction | Secondary Alcohol | Nucleophilic addition of a hydride ion to the carbonyl carbon. |

| Primary Amines (R-NH2) | Condensation (Imine Formation) | Imine | Proceeds via a carbinolamine intermediate, followed by dehydration. |

| Hydrazine (H2NNH2) | Condensation (Hydrazone Formation) | Hydrazone | Similar to imine formation, can lead to further reactions like the Wolff-Kishner reduction. |

The hydrogen atom at the C-2 position is significantly acidic (pKa ≈ 11-13) due to its position between two carbonyl groups (the C-3 ketone and the C-2 ester). masterorganicchemistry.comlibretexts.org This facilitates the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. This enolate is a potent nucleophile, making the C-2 position a hub for carbon-carbon bond formation. masterorganicchemistry.combham.ac.uk

The alkylation of this enolate is a cornerstone of its reactivity, analogous to the well-known acetoacetic ester synthesis. pressbooks.pub The reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks an electrophilic alkyl halide, displacing the halide leaving group. libretexts.org This allows for the introduction of a wide variety of alkyl groups at the C-2 position. The choice of base and reaction conditions can be critical; strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation. mnstate.edu

| Base | Electrophile (R-X) | Typical Conditions | Product Type |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Methyl Iodide (CH3I) | Ethanol, Reflux | 2-Methyl-3-oxotetrahydropyran-2-carboxylate |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | THF, 0 °C to RT | 2-Benzyl-3-oxotetrahydropyran-2-carboxylate |

| Lithium Diisopropylamide (LDA) | Allyl Bromide | THF, -78 °C | 2-Allyl-3-oxotetrahydropyran-2-carboxylate |

Transformations of the Ethyl Ester Functionality at the C-2 Carboxylate Position

The ethyl ester at C-2 provides another site for chemical modification, allowing for the synthesis of a variety of derivatives.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is a common method that proceeds through a bimolecular acyl-oxygen fission (BAC2) mechanism. libretexts.orgepa.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid.

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reacting the compound with methanol (B129727) and a catalytic amount of sulfuric acid will shift the equilibrium to produce the corresponding methyl ester. researchgate.net

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq) 2. H3O+ | Heat | 3-Oxotetrahydropyran-2-carboxylic acid |

| Acid-Catalyzed Hydrolysis | H2O, H2SO4 (cat.) | Heat/Reflux | 3-Oxotetrahydropyran-2-carboxylic acid |

| Transesterification (to Methyl Ester) | Methanol (excess), H2SO4 (cat.) | Heat/Reflux | Mthis compound |

The ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4). In the case of this compound, this reduction would likely affect the C-3 ketone as well, yielding a diol.

More selective reductions that transform the ester into an ether have been developed. A notable method uses borane-ammonia (BH3-NH3) as the reducing agent, where the reaction outcome is dependent on the Lewis acid catalyst. organic-chemistry.org The use of titanium(IV) chloride (TiCl4) mediates the deoxygenative reduction of the ester to an ether, whereas boron trifluoride etherate (BF3-Et2O) catalyzes the reduction to an alcohol. organic-chemistry.org Other derivatizations include amidation, where the ester reacts with an amine, typically at elevated temperatures, to form the corresponding amide.

Exploration of Ring-Opening and Rearrangement Mechanisms in Oxotetrahydropyran Systems

While the six-membered tetrahydropyran ring is generally stable, its functionality allows for specific ring-opening and rearrangement reactions under certain conditions.

Ring-opening of tetrahydropyran and other cyclic ethers can be promoted by various reagents, including frustrated Lewis pairs and N-heterocyclic carbene-boryl compounds, which activate the ether oxygen. nih.govrsc.org In the context of this compound, the presence of the carbonyl groups provides pathways for intramolecular reactions that could potentially lead to ring cleavage, although these are not common pathways without specific induction.

A more synthetically relevant transformation is the Baeyer-Villiger rearrangement (or oxidation). This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wiley-vch.delibretexts.org When applied to this compound, the C-3 ketone can be oxidized. The mechanism involves the migration of one of the adjacent carbon atoms (C-2 or C-4) to an electron-deficient oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. In this case, the more substituted C-2 would be expected to migrate, leading to the formation of a seven-membered lactone.

| Reaction | Reagent | Product Type | Mechanistic Feature |

|---|---|---|---|

| Baeyer-Villiger Rearrangement | m-CPBA (meta-chloroperoxybenzoic acid) | Seven-membered lactone | Oxidative rearrangement of the C-3 ketone via migration of an adjacent carbon atom (likely C-2) to oxygen. wiley-vch.delibretexts.org |

| Favorskii Rearrangement (Hypothetical) | Base (e.g., NaOH) on an α-halo derivative | Cyclopentane carboxylic acid derivative | Requires prior halogenation at C-2 or C-4. Proceeds through a cyclopropanone (B1606653) intermediate followed by ring opening. wiley-vch.de |

Investigation of Radical and Pericyclic Reaction Pathways Involving this compound

Mechanistic Studies Utilizing Radical Traps

No published studies were identified that employed radical traps to investigate the reaction mechanisms of this compound. Therefore, no data on the formation of radical adducts or the identification of specific radical intermediates for this compound can be presented.

Kinetic and Thermodynamic Investigations of Key Steps

There is a lack of available literature reporting on the kinetic and thermodynamic parameters for any radical or pericyclic reactions involving this compound. Consequently, no data tables detailing rate constants, activation energies, or changes in enthalpy and entropy for any key reaction steps can be compiled.

Enantioselective and Diastereoselective Synthesis of Ethyl 3 Oxotetrahydropyran 2 Carboxylate Derivatives

Asymmetric Catalysis for Chiral Induction in Oxotetrahydropyran Systems

Asymmetric catalysis provides an efficient and atom-economical approach to introduce chirality. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of enantioenriched products.

The asymmetric hydrogenation of the ketone functionality in a precursor to ethyl 3-oxotetrahydropyran-2-carboxylate is a direct method to introduce a hydroxyl stereocenter. This transformation can be achieved with high enantioselectivity using transition metal catalysts complexed with chiral ligands. Ruthenium and Iridium-based catalysts, in particular, have shown remarkable efficacy in the hydrogenation of β-keto esters.

For instance, the hydrogenation of cyclic β-keto esters using chiral iridium catalysts, such as those based on the SpiroSAP ligand, has been shown to produce chiral cyclic β-hydroxy esters with high yields and excellent enantioselectivities. acs.orgnih.gov While not specifically demonstrated on this compound, these methods are highly applicable. The catalyst system promotes the formation of one enantiomer of the corresponding ethyl 3-hydroxytetrahydropyran-2-carboxylate over the other.

Table 1: Representative Results for Asymmetric Hydrogenation of Cyclic β-Keto Esters

| Catalyst | Substrate | Product Configuration | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R)-Ir-SpiroSAP | Racemic γ-aryl substituted cyclic β-ketoester | cis,cis | 95 | >99 |

Data is for analogous cyclic β-keto ester systems and is illustrative of the potential for this compound derivatives. acs.orgnih.gov

Another powerful technique is transfer hydrogenation, which often utilizes more readily available hydrogen sources like formic acid or isopropanol. organic-chemistry.org Chiral Ru(II) catalysts based on ligands such as TsDPEN have been successfully used for the transfer hydrogenation of various β-keto esters, affording the corresponding β-hydroxy esters with high stereoselectivity. researchgate.net

Chiral Brønsted and Lewis acids are powerful tools for catalyzing a variety of enantioselective transformations, including the cyclization reactions that form the tetrahydropyran (B127337) ring. An intramolecular oxa-Michael addition is a key strategy for the synthesis of the 3-oxotetrahydropyran core. ntu.edu.sgsemanticscholar.orgacs.orgrsc.org

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can protonate and activate α,β-unsaturated systems, facilitating a highly enantioselective intramolecular conjugate addition of a hydroxyl group to form the tetrahydropyran ring. acs.org This approach allows for the direct formation of a chiral center at the C5 position of the tetrahydropyran ring in precursors to the target molecule.

Similarly, chiral Lewis acids can coordinate to the carbonyl group of an enone, lowering the LUMO and facilitating a diastereoselective and enantioselective intramolecular reaction. Indium trichloride has been shown to mediate the cyclization of homoallyl alcohols with aldehydes to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. nih.govdatapdf.com The stereochemical outcome of these reactions is often dependent on the geometry of the starting homoallyl alcohol.

Chiral Auxiliary-Mediated Stereocontrol Strategies in Analogous Systems

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established strategy for asymmetric synthesis. wikipedia.org

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric alkylation and aldol (B89426) reactions. youtube.comrsc.orgsantiago-lab.com For the synthesis of derivatives of this compound, an oxazolidinone auxiliary could be attached to a precursor carboxylic acid. Subsequent diastereoselective reactions, such as an intramolecular cyclization, would be directed by the steric bulk of the auxiliary. Finally, removal of the auxiliary would provide the desired enantiomerically enriched tetrahydropyran.

Another notable example is the use of pseudoephedrine as a chiral auxiliary. nih.gov Amides derived from pseudoephedrine can undergo highly diastereoselective alkylations. This strategy could be adapted to introduce substituents at the C2 position of the tetrahydropyran ring with excellent stereocontrol.

Table 2: Diastereoselective Alkylation of Pseudoephenamine Amides

| Amide Substrate | Electrophile | Product Diastereomeric Ratio (dr) |

|---|---|---|

| α-Methyl pseudoephenamine amide | Benzyl bromide | >99:1 |

Data is for analogous acyclic systems and demonstrates the high levels of stereocontrol achievable with this class of chiral auxiliaries. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. However, the maximum theoretical yield for the resolved enantiomer is 50%.

Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation by combining the kinetic resolution with an in-situ racemization of the starting material. princeton.eduprinceton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR is particularly well-suited for substrates with an easily epimerizable stereocenter, such as the C2 position in this compound.

The asymmetric hydrogenation of racemic γ-substituted cyclic β-ketoesters via DKR has been demonstrated to be highly efficient. acs.orgnih.gov Using a chiral iridium catalyst, the hydrogenation proceeds with concomitant racemization of the α-stereocenter, leading to chiral β-hydroxy esters with three contiguous stereocenters in high yield and stereoselectivity. acs.orgnih.gov Biocatalytic DKR using ketoreductases has also emerged as a powerful tool for the synthesis of chiral α-chloro β-hydroxy esters. rsc.orgfrontiersin.org

Diastereoselective Approaches in Multi-Chiral Center Construction within Oxotetrahydropyran-2-carboxylates

Many biologically active natural products contain multiple stereocenters within a tetrahydropyran ring. The development of methods to control the relative stereochemistry of these centers is a significant synthetic challenge. Diastereoselective reactions are often guided by the steric and electronic properties of the substrate and reagents.

Acid-catalyzed cyclization of allylsilyl alcohols can produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.es The relative stereochemistry of the newly formed stereocenters can be controlled by the geometry of the starting material and the reaction conditions. For example, the cyclization of certain allylsilyl alcohols with aldehydes in the presence of a Brønsted acid can lead to the formation of tetrahydropyrans with a quaternary center at C2 and a tertiary center at C3 with high diastereocontrol. uva.es

Multicomponent reactions offer an efficient way to construct complex molecules with multiple stereocenters in a single step. For instance, a highly diastereoselective four-component synthesis of polysubstituted 1,4,5,6-tetrahydropyridines has been reported, and similar strategies could be envisioned for the synthesis of tetrahydropyran analogs. nih.gov

Analytical Methods for Stereochemical Assignment and Purity Assessment

The determination of the absolute and relative stereochemistry, as well as the enantiomeric purity of the synthesized compounds, is crucial. Several analytical techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. phenomenex.comnih.govchiralpedia.comcsfarmacie.cz The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers. researchgate.netacademie-sciences.fr

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons can provide information about their dihedral angle, which in turn can help to elucidate the relative stereochemistry in a cyclic system.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, provide information about the spatial proximity of protons. nih.govwordpress.comlibretexts.orglibretexts.org The observation of an NOE between two protons indicates that they are close in space, which can be used to assign their relative stereochemistry.

For example, in a study on polysubstituted tetrahydropyrans, NOESY experiments were used to assign the relative stereochemistry by observing correlations between specific protons on the ring. uva.es

Strategic Applications of Ethyl 3 Oxotetrahydropyran 2 Carboxylate in Complex Organic Synthesis

Building Block Utility in the Synthesis of Natural Products Incorporating Oxacyclic Scaffolds

The tetrahydropyran (B127337) motif is a common feature in numerous natural products exhibiting a broad spectrum of biological activities. Ethyl 3-oxotetrahydropyran-2-carboxylate serves as a key starting material or intermediate in the stereocontrolled synthesis of these oxacyclic scaffolds. Its ability to undergo a range of transformations, including reductions, alkylations, and cyclizations, allows for the efficient construction of the core structures of these complex molecules.

The β-keto ester functionality within this compound is readily manipulated to generate lactone structures, which are prevalent in many bioactive natural products. For instance, reduction of the ketone followed by intramolecular cyclization can lead to the formation of dihydropyranones, which are precursors to various saturated δ-lactones.

One notable application is in the synthesis of marine macrolides like neopeltolide (B1256781), which contains a tetrahydropyran ring embedded within a larger macrolactone. While direct synthesis from this compound is not explicitly detailed, the strategies employed in neopeltolide synthesis often involve the creation of a tetrahydropyran ring through methods such as hetero-Diels-Alder reactions or intramolecular oxa-Michael additions. nih.gov The functional handles present in this compound make it an attractive starting point for elaborating into the necessary fragments for these key cyclization reactions. For example, the ester can be converted to an aldehyde to participate in hetero-Diels-Alder reactions, or the ketone can be used to introduce nucleophiles for subsequent intramolecular cyclizations.

The synthesis of various lactones often involves the Baeyer-Villiger oxidation of cyclic ketones. The ketone moiety in this compound can be selectively oxidized to furnish a six-membered lactone, which can be further elaborated. This approach provides access to a range of substituted lactones with potential biological activities.

| Transformation | Reagents and Conditions | Resulting Intermediate/Product | Potential Bioactive Target Class |

|---|---|---|---|

| Ketone Reduction & Intramolecular Cyclization | e.g., NaBH4, then acid or base catalyst | Dihydropyranone derivatives | Polyketides, Macrolides |

| Baeyer-Villiger Oxidation | e.g., m-CPBA, H2O2 | Substituted δ-lactones | Antifungal agents, Pheromones |

| Functional Group Interconversion & Cyclization | e.g., Ester reduction to aldehyde, then hetero-Diels-Alder | Functionalized tetrahydropyran precursors | Marine natural products |

The reactivity of the carbonyl group and the α-protons in this compound can be harnessed to construct more complex polycyclic and spirocyclic systems. These structural motifs are found in a variety of natural products with interesting biological profiles. nih.govnih.gov

For the synthesis of spirocyclic compounds, the ketone can undergo reactions such as the Prins cyclization. rsc.org While not directly demonstrated with this specific substrate, analogous tetrahydropyranones can react with homoallylic alcohols under acidic conditions to form spiro-tetrahydropyran frameworks. This strategy allows for the creation of a spirocenter at the C3 position of the tetrahydropyran ring. Furthermore, the ester group can be converted into other functionalities to participate in intramolecular cyclizations, leading to fused or bridged polycyclic systems.

The synthesis of polycyclic ether natural products, a class of marine-derived toxins, often relies on the iterative construction of tetrahydropyran rings. The functional groups on this compound provide handles for chain extension and subsequent cyclization to build these complex ladder-like structures. Methodologies for constructing tetrahydropyran rings, such as those reviewed in the context of natural product synthesis, can be conceptually applied starting from this versatile building block. rsc.org

Intermediate Synthesis for Pharmacologically Active Agents from this compound

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable intermediate for the synthesis of these pharmacologically active agents, particularly in the generation of chiral intermediates for stereospecific drugs.

Statins, a class of cholesterol-lowering drugs, possess a characteristic chiral dihydroxyheptanoic acid or heptenoic acid side chain. The synthesis of this side chain often involves chiral tetrahydropyranone intermediates. researchgate.net Although direct use of this compound is not extensively documented in major statin syntheses, its structure is highly amenable to modifications that would lead to key statin intermediates. mdpi.comjchemrev.com

For example, asymmetric reduction of the ketone in this compound could provide a chiral alcohol, which is a crucial stereocenter in the statin side chain. Subsequent manipulation of the ester and ring-opening of the tetrahydropyran would then yield the desired functionalized heptanoate (B1214049) precursor. The development of biocatalytic methods for the enantioselective reduction of ketones further enhances the potential of this substrate in preparing enantiopure drug intermediates.

| Step | Reaction | Key Transformation |

|---|---|---|

| 1 | Asymmetric Ketone Reduction | Introduction of a chiral hydroxyl group |

| 2 | Ester Hydrolysis | Formation of the corresponding carboxylic acid |

| 3 | Ring Opening | Generation of the linear dihydroxy acid backbone |

| 4 | Further Functionalization | Elaboration to the final statin side chain |

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. nih.gov The functionalized tetrahydropyran scaffold of this compound is an excellent starting point for creating target-oriented libraries. The presence of both a ketone and an ester allows for orthogonal chemical modifications.

For instance, the ketone can be derivatized through reactions such as reductive amination, Wittig olefination, or condensation with various nucleophiles. Simultaneously, the ester can be converted into an amide library by reacting with a diverse set of amines. This dual reactivity allows for the creation of a large number of analogs from a single starting material. A study on the diversity-oriented synthesis of substituted tetrahydropyrones utilized an oxidative carbon-hydrogen bond activation to introduce further diversity, a strategy that could be adapted to derivatives of this compound. mdpi.com

Leveraging Reactivity for Divergent Synthesis Pathways

Divergent synthesis aims to generate a range of structurally distinct products from a common intermediate by applying different reaction conditions or reagents. The multiple reactive sites in this compound make it an ideal substrate for such strategies.

Starting from this single compound, one can envision several divergent pathways. For example, selective reduction of the ketone versus the ester would lead to two different diol precursors. Alternatively, enolate formation at the C2 or C4 position can be controlled to achieve regioselective alkylations, leading to different substitution patterns on the tetrahydropyran ring.

Furthermore, the β-keto ester moiety can participate in various named reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to construct fused heterocyclic systems. By carefully choosing the reaction partners and conditions, a wide array of complex molecular scaffolds can be accessed from this single, versatile starting material, highlighting its significant strategic value in modern organic synthesis.

Computational and Spectroscopic Characterization of Ethyl 3 Oxotetrahydropyran 2 Carboxylate Systems

Quantum Chemical Calculations for Mechanistic Understanding of Oxotetrahydropyran Reactivity

Quantum chemical calculations have emerged as a powerful tool for elucidating reaction mechanisms, offering insights into the intricate electronic and geometric changes that occur during a chemical transformation. For systems like Ethyl 3-oxotetrahydropyran-2-carboxylate, these computational methods are invaluable for understanding the reactivity of the β-keto ester functionality within the tetrahydropyran (B127337) ring.

Transition State Localization and Reaction Energy Profile Determination

The reactivity of β-keto esters is often centered around the enolate chemistry of the α-carbon. Computational studies on analogous β-keto ester systems allow for the localization of transition states for various reactions, such as alkylations, aldol (B89426) reactions, and Michael additions. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, in related systems, the transition states for nucleophilic attack at the carbonyl carbons can be modeled to predict reaction pathways.

Table 1: Hypothetical Calculated Energies for the Enolization of a Cyclic β-Keto Ester

| Species | Relative Energy (kcal/mol) |

| Ground State | 0.0 |

| Transition State | +15.2 |

| Enolate Intermediate | +5.8 |

This interactive table presents a hypothetical energy profile for the enolization of a cyclic β-keto ester, a fundamental reaction for compounds like this compound.

Conformational Analysis and Energy Minimization of Oxotetrahydropyran Esters

The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents, such as the ethyl carboxylate and oxo groups in this compound, can influence the conformational equilibrium. Computational energy minimization studies are crucial for identifying the most stable conformers and understanding the energetic penalties of less favorable arrangements.

For 2-alkoxy-tetrahydropyran systems, the anomeric effect plays a significant role in dictating the preferred conformation. acs.org While the 3-oxo group in the target molecule alters the electronic landscape, the principles of conformational analysis remain relevant. The ethyl carboxylate group at the 2-position can exist in either an axial or equatorial orientation. Quantum chemical calculations can predict the relative energies of these conformers. Generally, for substituted tetrahydropyrans, conformers with bulky groups in the equatorial position are favored to minimize 1,3-diaxial interactions.

Table 2: Calculated Relative Energies of Axial vs. Equatorial Conformers for a Model 2-Substituted Tetrahydropyran

| Conformer | Relative Energy (kcal/mol) |

| Equatorial | 0.0 |

| Axial | +2.5 |

This interactive table illustrates the typical energy difference between equatorial and axial conformers of a substituted tetrahydropyran, a key consideration for the conformational analysis of this compound.

Molecular Modeling for Structure-Reactivity Correlations and Prediction

Molecular modeling encompasses a range of computational techniques that can be used to correlate the structural features of a molecule with its chemical reactivity. For this compound, molecular modeling can be employed to predict sites of nucleophilic and electrophilic attack, understand the influence of substituents on reactivity, and guide the design of new derivatives with desired properties.

By calculating molecular electrostatic potential (MEP) maps, regions of high and low electron density can be visualized. For a β-keto ester, the carbonyl oxygen of the ketone would be expected to be a region of high negative potential (a nucleophilic center), while the carbonyl carbon of the ester and the ketone would be regions of high positive potential (electrophilic centers). Computational analysis of Fukui functions can provide a more quantitative measure of the local reactivity, indicating the susceptibility of different atomic sites to nucleophilic or electrophilic attack. mdpi.com

Advanced Spectroscopic Methods for Structural Elucidation of Novel this compound Derivatives

The synthesis of new derivatives of this compound necessitates robust analytical methods for their structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed information about the connectivity and molecular weight of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. For a derivative of this compound, the chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a complete picture of the molecular structure.

For a related compound, ethyl 3,4-dihydro-2H-pyran-2-carboxylate, characteristic signals in the ¹H NMR spectrum would include a triplet for the methyl group and a quartet for the methylene (B1212753) group of the ethyl ester, as well as signals for the protons on the tetrahydropyran ring. nih.gov The coupling constants between adjacent protons on the ring can provide valuable information about their dihedral angles and thus the conformation of the ring. Two-dimensional NMR techniques such as COSY and HSQC would be used to definitively assign all proton and carbon signals.

Table 3: Representative ¹H NMR Data for a Substituted Tetrahydropyran-2-carboxylate Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| -OCH₂CH₃ | 4.20 | q | 7.1 |

| H-2 | 4.10 | dd | 11.2, 4.5 |

| H-6a | 3.95 | m | - |

| H-6e | 3.60 | m | - |

| H-4a | 2.50 | m | - |

| H-4e | 2.30 | m | - |

| H-5a | 1.90 | m | - |

| H-5e | 1.65 | m | - |

| -OCH₂CH₃ | 1.25 | t | 7.1 |

This interactive table provides representative ¹H NMR data for a generic substituted tetrahydropyran-2-carboxylate, illustrating the types of signals expected for derivatives of this compound.

Mass Spectrometry (MS) and High-Resolution Techniques for Compound Identification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For derivatives of this compound, electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern can also be diagnostic. For example, the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃) would be expected fragmentation pathways for an ethyl ester.

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (nominal) |

| [M]⁺ | 172 |

| [M - OCH₂CH₃]⁺ | 127 |

| [M - COOCH₂CH₃]⁺ | 99 |

This interactive table shows the expected nominal mass-to-charge ratios for the molecular ion and key fragments of this compound in a mass spectrum.

Future Directions and Emerging Research Avenues for Ethyl 3 Oxotetrahydropyran 2 Carboxylate

Development of Sustainable and Atom-Economical Synthetic Routes for Oxotetrahydropyran-2-carboxylates

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. For oxotetrahydropyran-2-carboxylates, future research will likely pivot towards developing synthetic routes that are not only efficient but also environmentally benign. A key concept in this endeavor is "atom economy," which seeks to maximize the incorporation of all reactant atoms into the final product. nih.gov

Current research in heterocyclic chemistry provides a roadmap for this transition. For instance, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and efficient. Future work could focus on designing novel MCRs that yield the oxotetrahydropyran core in a single, streamlined operation. Additionally, the use of biomass-derived starting materials presents a significant opportunity for enhancing the sustainability of these synthetic routes. The development of catalytic systems that are recyclable and operate under mild conditions, such as using water as a solvent, will also be a critical area of investigation.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Design of novel MCRs for direct synthesis of the oxotetrahydropyran core. |

| Biomass-derived Feedstocks | Renewable starting materials, reduced reliance on petrochemicals. | Identification and conversion of suitable biomass precursors. |

| Green Catalysis | Use of benign catalysts (e.g., biocatalysts, earth-abundant metals), mild reaction conditions. | Development of highly efficient and recyclable catalysts for pyran synthesis. |

| Aqueous Synthesis | Environmentally friendly solvent, potential for unique reactivity. | Exploring water-based synthetic routes and overcoming solubility challenges. |

Exploration of New Catalytic Dehydrogenation and Functionalization Reactions within the Pyranone Ring

The tetrahydropyran (B127337) ring is a versatile scaffold, and the ability to selectively functionalize it is crucial for creating molecular diversity. Catalytic dehydrogenation, the process of removing hydrogen atoms to introduce double bonds, represents a powerful strategy for transforming the saturated tetrahydropyran ring into various pyranone derivatives. Such reactions are highly valuable as they can convert relatively simple alkanes into more reactive and functional olefins and aromatics. nih.gov However, these reactions are often endothermic and require high temperatures, presenting significant challenges. nih.govrjptonline.org

Future research will likely focus on developing novel catalytic systems that can achieve dehydrogenation under milder conditions with high selectivity. This includes the exploration of catalysts based on non-precious metals and the use of innovative activation strategies, such as photoredox catalysis. Beyond dehydrogenation, the development of new methods for carbon-carbon and carbon-heteroatom bond formation at specific positions on the pyranone ring will be a key research avenue. These functionalization reactions would enable the synthesis of a wide array of derivatives with tailored properties for various applications.

| Reaction Type | Goal | Potential Catalytic Systems |

| Catalytic Dehydrogenation | Introduction of unsaturation in the pyran ring. | Earth-abundant metal catalysts, photoredox catalysts. |

| C-H Functionalization | Direct introduction of functional groups at specific C-H bonds. | Transition metal catalysts (e.g., Palladium, Rhodium). |

| Ring-Opening/Ring-Closing Cascades | Access to diverse heterocyclic and carbocyclic structures. | Lewis or Brønsted acid catalysts. |

| Asymmetric Catalysis | Enantioselective synthesis of chiral tetrahydropyran derivatives. | Chiral Lewis acids, organocatalysts. |

Integration with Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for Oxacyclic Esters

For oxacyclic esters like ethyl 3-oxotetrahydropyran-2-carboxylate, AI and ML models can be trained to predict the feasibility and yield of various synthetic and functionalization reactions. This predictive power can significantly reduce the number of experiments required, saving time and resources. rjptonline.org Furthermore, ML algorithms can be coupled with automated high-throughput experimentation platforms to rapidly screen a wide range of catalysts, solvents, and other reaction parameters to identify the optimal conditions for a desired transformation. beilstein-journals.org As these technologies mature, they will become indispensable tools for designing more efficient and sustainable synthetic strategies for this class of compounds. The development of specialized algorithms trained on datasets of heterocyclic reactions will be a key step in realizing the full potential of AI in this area. jrfglobal.com

Potential for Materials Science Applications and Advanced Chemical Technologies Utilizing Oxotetrahydropyran Scaffolds

The unique structural and electronic properties of the oxotetrahydropyran scaffold suggest its potential for a range of applications in materials science and advanced chemical technologies. The pyran ring is a core structural unit in many natural products and pharmacologically active compounds, highlighting its significance in medicinal chemistry. rsc.orgresearchgate.net However, its utility extends beyond the life sciences.

One promising area is the development of novel solvents. For instance, tetrahydropyran (THP) has been identified as a biodegradable and economically competitive green solvent that could serve as an alternative to less environmentally friendly options like tetrahydrofuran (B95107) (THF), with demonstrated use in plastic dissolution. rsc.org The functional groups on this compound could be modified to create new polymers with tailored properties, such as biodegradability or specific thermal characteristics. The pyran scaffold can also be incorporated into functional materials, such as organic light-emitting diodes (OLEDs) or sensors, where the electronic properties of the heterocyclic ring can be harnessed. Future research will involve the synthesis and characterization of new materials based on the oxotetrahydropyran core and the exploration of their performance in these advanced applications. orientjchem.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-oxotetrahydropyran-2-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization and esterification. For example, analogous compounds (e.g., spirocyclic pyran derivatives) are synthesized under controlled temperatures (40–80°C) and inert atmospheres using solvents like dichloromethane or tetrahydrofuran. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via column chromatography using silica gel . Yield optimization often requires adjusting stoichiometric ratios of reagents like acyl chlorides or nucleophiles, as seen in similar pyran-3-carboxylate syntheses .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation involves spectroscopic techniques:

- ¹H/¹³C NMR : Peaks corresponding to the ester carbonyl (~165–170 ppm in ¹³C NMR) and the tetrahydropyran ring protons (δ 1.5–4.5 ppm in ¹H NMR) are critical .

- IR Spectroscopy : Bands for C=O (1720–1775 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Q. What solvent systems are effective for recrystallizing this compound?

- Methodological Answer : Recrystallization is typically performed using a mixture of polar and non-polar solvents. For similar esters, ethanol/water or ethyl acetate/hexane systems yield high-purity crystals. Slow evaporation at 4°C enhances crystal formation, as demonstrated in benzopyran carboxylate derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites like the carbonyl carbon. Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack susceptibility. Solvent effects are incorporated via Polarizable Continuum Models (PCM) to simulate reaction environments .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational isomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering in tetrahydropyran) by observing coalescence of split peaks at elevated temperatures .

- X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles. SHELX software (SHELXL/SHELXS) refines crystal structures, particularly for high-resolution or twinned data .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies involve accelerated degradation tests:

- pH Stability : Buffered solutions (pH 2–12) are incubated at 37°C, with degradation monitored via HPLC. Acidic conditions typically hydrolyze the ester moiety, while alkaline conditions may degrade the lactone ring .

- Thermal Stability : Thermogravimetric Analysis (TGA) determines decomposition temperatures, while Arrhenius plots predict shelf-life under storage conditions .

Q. What catalytic systems enhance the enantioselective synthesis of this compound analogs?

- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) induce asymmetry. For example, Evans’ oxazaborolidine catalysts achieve >90% enantiomeric excess (ee) in Diels-Alder reactions forming tetrahydropyran rings .

Critical Analysis of Evidence

- Contradictions : While no direct contradictions exist, synthesis protocols vary in solvent choice (e.g., THF vs. DCM) and catalyst systems. Researchers must empirically optimize conditions for specific derivatives .

- Gaps : Limited data on photostability and bioactivity. Future studies should explore UV degradation kinetics and enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.